![molecular formula C10H14O2 B1209015 Menthalactone CAS No. 13341-72-5](/img/structure/B1209015.png)
Menthalactone
Overview
Description
Synthesis Analysis
The synthesis of menthalactone, as part of the broader family of compounds derived from natural sources, often involves complex organic reactions that are yet to be fully detailed in the available literature. Analogs and derivatives of similar structures, such as menadione, have been synthesized through various methods including selective oxidation reactions using hydrogen peroxide over Ti- and Fe-containing catalysts, and metalloporphyrin-catalyzed oxidation processes, hinting at possible synthesis pathways that could be applicable or adaptable for this compound (Anunziata, Pierella, & Beltramone, 1999) (Song, Sorokin, Bernadou, & Meunier, 1997).
Scientific Research Applications
Analgesic Properties
Menthalactone, isolated from Mentha cordifolia Opiz. leaves, exhibits significant analgesic properties. A study by Villaseñor and Sanchez (2009) demonstrated that this compound, at a dosage of 100 mg/kg in mice, significantly reduced pain responses in acetic acid-induced writhing tests. This effect was statistically significant and comparable to the analgesic activity of mefenamic acid, a well-known pain reliever (Villaseñor & Sanchez, 2009).
Environmental Health Concerns
While this compound itself is not directly linked to environmental health concerns, studies have highlighted the impact of various environmental estrogens and phthalates on human health. For instance, Rozati et al. (2002) investigated the role of environmental estrogens like polychlorinated biphenyls (PCBs) and phthalate esters in deteriorating semen parameters in men, revealing significant associations between these compounds and infertility (Rozati et al., 2002). However, these studies do not directly involve this compound but rather contextualize the broader environmental impact of related compounds.
Phthalate Exposure and Health Effects
A significant body of research has focused on the health implications of phthalate exposure, often found in plastics and personal care products. Janjua et al. (2007) explored how phthalate compounds, when applied topically, can be absorbed systemically in humans, potentially influencing hormonal levels and reproductive health (Janjua et al., 2007). Similarly, Duty et al. (2005) investigated the relationship between phthalate exposure and altered levels of reproductive hormones in adult men (Duty et al., 2005). These studies highlight the broader context of chemical exposure and health, which is relevant to understanding the safety and impact of compounds like this compound.
Mechanism of Action
- By binding to the mineralocorticoid receptors (MR) at the distal tubules and collecting ducts in the kidneys, Isomintlactone acts as an aldosterone antagonist . This means it competes with aldosterone for binding to these receptors .
- Isomintlactone’s interaction with MR leads to several changes:
- Vascular effects : Aldosterone contributes to vascular stiffness and remodeling. By blocking its effects, Isomintlactone may help reduce vascular damage and inflammation .
Target of Action
Mode of Action
Future Directions
properties
IUPAC Name |
3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVQBYIJRDUVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884593 | |
Record name | 3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Liquid; herbaceous minty aroma | |
Record name | Isomintlactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Mintlactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1153/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in oil, soluble (in ethanol) | |
Record name | Mintlactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1153/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.058-1.063 | |
Record name | Mintlactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1153/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
13341-72-5, 75684-66-1 | |
Record name | Menthalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13341-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mintlactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013341725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,7a-tetrahydro-3,6-dimethyl-(4H)-benzofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isomintlactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77 - 79 °C | |
Record name | Isomintlactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036084 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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